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(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid

Catalog No.
S6906327
CAS No.
1932644-89-7
M.F
C8H12F3NO4
M. Wt
243.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-triflu...

CAS Number

1932644-89-7

Product Name

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid

IUPAC Name

(2S)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H12F3NO4

Molecular Weight

243.18 g/mol

InChI

InChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m0/s1

InChI Key

DRKWWMGEXDHBSK-BYPYZUCNSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(F)(F)F

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is a modified amino acid characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoropropanoic acid moiety. This compound, with the CAS number 1932644-89-7, has a molecular formula of C8_8H12_{12}F3_3NO4_4 and a molecular weight of 243.18 g/mol. It appears as a white to off-white crystalline powder and exhibits unique physical and chemical properties due to its trifluoromethyl group, which enhances its stability and reactivity in various

The chemical reactivity of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is influenced by its functional groups:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions, such as peptide bond formation.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are useful in various synthetic pathways.
  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

While specific biological activities of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid are not extensively documented, the compound's structure suggests potential interactions in biological systems. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: Modified amino acids can affect microbial growth.
  • Enzyme Inhibition: They may serve as inhibitors or substrates for specific enzymes due to their structural similarity to natural amino acids.

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid can be achieved through several methods:

  • Bromination Method: Reacting 3-bromo-2,2,3-trifluoropropanoic acid with Boc-protected glycine or alanine.
  • Anhydride Method: Utilizing 2,2,3,3-tetrafluoropropanoic anhydride in the presence of Boc-protected glycine or alanine.
  • Direct Amination: Directly aminating trifluoropropanoic acid derivatives with Boc-protected amines.

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid finds applications primarily in:

  • Peptide Synthesis: Serving as a building block for synthesizing peptides with enhanced stability and unique properties.
  • Drug Development: Potentially used in developing pharmaceuticals due to its unique structure that may interact favorably with biological targets.
  • Research Tools: Employed in various biochemical assays and studies to elucidate mechanisms of action involving modified amino acids.

Studies involving (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid often focus on its interactions with enzymes or receptors. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets.
  • Mechanistic Studies: Understanding how the compound influences biological pathways or processes.

Such studies are crucial for determining the compound's potential therapeutic roles or its utility as a research tool.

Several compounds share structural similarities with (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaKey Features
(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid10352859C8_8H16_{16}N2_2O4_4Contains two amino groups; used in peptide synthesis
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid2734668C11_{11}H21_{21}NO4_4Features additional methyl groups; enhances steric hindrance
3-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid474334-59-3C12_{12}H24_{24}N2_2O4_4Contains an additional butane chain; increases hydrophobicity

Uniqueness

The uniqueness of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid lies in its trifluoromethyl group that imparts distinct electronic properties and stability compared to other similar compounds. This feature may enhance its reactivity and specificity in biochemical applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

243.07184235 g/mol

Monoisotopic Mass

243.07184235 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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